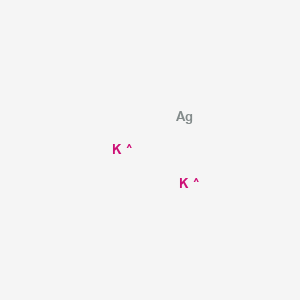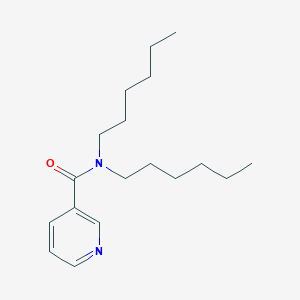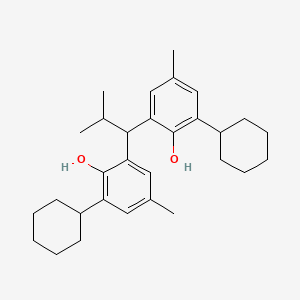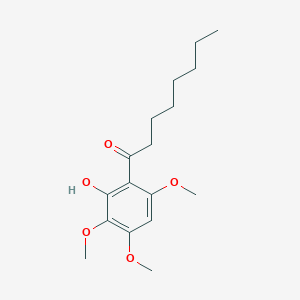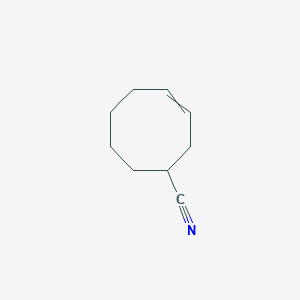
Cycloleonurinin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is composed of twelve amino acid residues, and its structure has been elucidated using mass spectroscopy and protein sequencing techniques . Cycloleonurinin is known for its unique cyclic structure, which contributes to its stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cycloleonurinin involves the cyclization of linear peptide precursors. The linear peptides are typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The cyclization process is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions to avoid racemization .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including the use of recombinant DNA technology to express the peptide in microbial hosts. This method allows for the large-scale production of this compound with high purity and yield. The peptide is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions: Cycloleonurinin undergoes various chemical reactions, including:
Oxidation: The oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of specific amino acid residues with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to moderate heating.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions; low to moderate temperatures.
Substitution: Alkyl halides, acyl chlorides; organic solvents; room temperature to moderate heating.
Major Products:
Oxidation: Oxidized derivatives of this compound with modified functional groups.
Reduction: Reduced forms of this compound with altered oxidation states.
Substitution: Substituted this compound with new functional groups replacing specific amino acid residues.
科学的研究の応用
Cycloleonurinin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its role in cellular signaling and interaction with biological membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
作用機序
The mechanism of action of cycloleonurinin involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclic structure of this compound allows it to bind tightly to its targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular pathways involved in the action of this compound are still under investigation, but its unique structure plays a crucial role in its biological activity .
類似化合物との比較
Cycloleonurinin can be compared with other cyclic peptides, such as:
Cycloleonuripeptide D: Another cyclic peptide from Leonurus heterophyllus with a similar structure but different amino acid composition.
Segetalin A: A cyclic hexapeptide from Vaccaria segetalis with distinct biological activities.
Dichotomin A: A cyclic hexapeptide from Stellaria dichotoma with unique conformational properties.
Uniqueness: this compound is unique due to its specific amino acid sequence and cyclic structure, which contribute to its stability and biological activity. Its ability to interact with various molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
135447-56-2 |
|---|---|
分子式 |
C65H85N13O18 |
分子量 |
1336.4 g/mol |
IUPAC名 |
3-[(3S,9S,12S,15S,18S,27S,30S,39S,42S,45S)-15,36-bis[(1R)-1-hydroxyethyl]-9,39,42-tris[(4-hydroxyphenyl)methyl]-27-methyl-2,8,11,14,17,23,26,29,35,38,41,44-dodecaoxo-1,7,10,13,16,22,25,28,34,37,40,43-dodecazapentacyclo[43.3.0.03,7.018,22.030,34]octatetracontan-12-yl]propanamide |
InChI |
InChI=1S/C65H85N13O18/c1-34-55(86)67-33-52(85)75-26-4-8-47(75)61(92)73-53(35(2)79)62(93)69-43(24-25-51(66)84)56(87)72-46(32-39-16-22-42(83)23-17-39)63(94)78-29-7-11-50(78)64(95)76-27-5-10-49(76)60(91)71-44(30-37-12-18-40(81)19-13-37)57(88)70-45(31-38-14-20-41(82)21-15-38)58(89)74-54(36(3)80)65(96)77-28-6-9-48(77)59(90)68-34/h12-23,34-36,43-50,53-54,79-83H,4-11,24-33H2,1-3H3,(H2,66,84)(H,67,86)(H,68,90)(H,69,93)(H,70,88)(H,71,91)(H,72,87)(H,73,92)(H,74,89)/t34-,35+,36+,43-,44-,45-,46-,47-,48-,49-,50-,53-,54?/m0/s1 |
InChIキー |
KGOVKRHETJWBCR-RBJHRMQTSA-N |
異性体SMILES |
C[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N5CCC[C@H]5C(=O)N1)[C@@H](C)O)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)CC8=CC=C(C=C8)O)CCC(=O)N)[C@@H](C)O |
正規SMILES |
CC1C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)N1)C(C)O)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)CC8=CC=C(C=C8)O)CCC(=O)N)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
